molecular formula C12H11NO2 B057537 Methyl 2-methylquinoline-3-carboxylate CAS No. 30160-03-3

Methyl 2-methylquinoline-3-carboxylate

Cat. No. B057537
CAS RN: 30160-03-3
M. Wt: 201.22 g/mol
InChI Key: BAWCSYLGYDUKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Methyl 2-methylquinoline-3-carboxylate and related compounds have been synthesized through various methods. A general approach involves starting from aromatic 1,2-dialdehydes reacting with protected phosphonoglycine derivatives, leading to methyl isoquinoline-3-carboxylates with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999). Another method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, establishing the structure through X-ray structural analysis (Rudenko et al., 2012).

Molecular Structure Analysis The molecular structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been elucidated using X-ray structural analysis, providing insights into the structural features of these compounds (Rudenko et al., 2012).

Chemical Reactions and Properties Reactions involving methyl 3-(arylamino)acrylates with hydrogen iodide have been shown to yield 1,2-dihydroquinoline-3-carboxylic acid derivatives, demonstrating the reactivity and transformation capabilities of related compounds under specific conditions (Matsumoto et al., 2010).

Physical Properties Analysis The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives have been studied, showing light-emitting capabilities in various solvents, indicating their physical properties and potential applications in material science (Matsumoto et al., 2012).

Chemical Properties Analysis Studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have provided insight into the regioselectivity of reactions, important for the design and synthesis of combinatorial libraries. This also includes the potential of these compounds as inhibitors for biological applications, such as Hepatitis B Virus replication (Kovalenko et al., 2020).

Scientific Research Applications

  • Supramolecular Framework Formation

    Studies have explored the weak interactions between 2-methylquinoline and carboxylic acid derivatives, leading to insights into the role of 2-methylquinoline in binding with these derivatives. These interactions are responsible for forming 1D–3D frameworks in crystal structures (Jin et al., 2012).

  • Esterification Reactions

    Research on the esterification reaction of 2-methylquinoline-3-carboxylic acid has optimized conditions for achieving higher yields in shorter reaction times (Gao Wen-tao, 2009).

  • Formation of Derivatives

    Methyl 3-(arylamino)acrylates react with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in alcoholic solvents, especially tert-butyl alcohol (Matsumoto et al., 2010).

  • Palladium-Catalyzed Arylation and Alkylation

    There's a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, employing a 2-methylthioaniline- or 8-aminoquinoline amide substrate (Shabashov & Daugulis, 2010).

  • Methylation Studies

    Studies on consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I have established regioselectivity for reliable design and synthesis of combinatorial libraries. Some synthesized compounds are potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

  • Formation of Binary and Ternary Nickel (II) Complexes

    The stability constants of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids were studied, providing insights into the ligand's protonation constants and species distribution diagrams (Henríquez et al., 2021).

  • Photolysis of Quinolinecarboxylic Herbicides

    Research on the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths has contributed to understanding the stability and degradation patterns of these compounds (Pinna & Pusino, 2012).

  • Cytotoxic Activity

    A new quinoline derivative with cytotoxic activity against human lung adenocarcinoma cell line A549 was isolated from the endophytic strain Streptomyces sp. neau50, indicating potential applications in cancer research (Wang et al., 2011).

properties

IUPAC Name

methyl 2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCSYLGYDUKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464359
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylquinoline-3-carboxylate

CAS RN

30160-03-3
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methylquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methylquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methylquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methylquinoline-3-carboxylate

Citations

For This Compound
23
Citations
A Sobolev, B Vigante, Y Ozols, G Duburs - Chemistry of Heterocyclic …, 1996 - Springer
… In contrast to the reduction of quinolines Ia-e in acetic acid, reduction of the ethyl 2-methylquinoline-3-carboxylates Ia-c in ethanol and of methyl 2-methylquinoline-3-carboxylate Id in …
Number of citations: 4 link.springer.com
TM Potewar, MK Kathiravan, AS Chothe… - European Journal of …, 2011 - eurjchem.com
… A mixture of methyl 2‐methylquinoline‐3‐carboxylate 3 (0.8 g, 4 mmol) and selenium dioxide (0.046 g, 4.2 mmol) in xylene (25 mL) was refluxed for 8 h. The progress of reaction was …
Number of citations: 12 eurjchem.com
J Fiorito, J Vendome, F Saeed… - Journal of medicinal …, 2017 - ACS Publications
… General Procedure F for the Bromination of Methyl 2-Methylquinoline-3-carboxylate A solution of methyl 2-methylquinoline-3-carboxylate (1.0 equiv), N-bromosuccinimide (1.5 equiv), …
Number of citations: 48 pubs.acs.org
F Aribi, A Panossian, JP Vors… - European Journal of …, 2018 - Wiley Online Library
Based on an easy and scalable method for the synthesis of quinoline derivatives substituted by fluorinated groups at both the C‐2 and C‐4 positions developed in our laboratory, we …
RA Bunce, T Nago, N Sonobe - Journal of Heterocyclic …, 2007 - Wiley Online Library
A series of 2‐(2‐nitrobenzyl)‐substituted β‐keto ester derivatives has been subjected to reductive cyclization under catalytic hydrogenation conditions. The reactions were found to be …
Number of citations: 14 onlinelibrary.wiley.com
V Rachakonda, M Alla, SS Kotipalli… - European journal of …, 2013 - Elsevier
… Quinolinyl oxadiazoles, pyrazoles and pyrazolines from ethyl/methyl 2-methylquinoline-3-carboxylate 3b/3c and 1-(2-Methylquinolin-3-yl)ethanone 3a. Reagents and conditions: (a) …
Number of citations: 39 www.sciencedirect.com
P Gisbert, M Albert‐Soriano… - European Journal of …, 2019 - Wiley Online Library
… Methyl 2-Methylquinoline-3-carboxylate (3bc):54 Pale yellow solid; purification by column chromatography (hexane/ethyl acetate, 8.0:2.0), 75 % yield; mp: 57–59 C (AcOEt) [Lit.:55 48–…
B Kaewmee, V Rukachaisirikul… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Quinoline derivatives were obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes via copper-catalyzed domino reactions consisting of the aldol reaction, C(aryl)–N bond …
Number of citations: 24 pubs.rsc.org
LH Zou, H Zhu, S Zhu, K Shi, C Yan… - The Journal of Organic …, 2019 - ACS Publications
A copper-catalyzed protocol for the construction of various 2-aryl(alkyl)-3-acylquinolines or 3-arylquinolines using readily available anthranils and 1,3-diketones or aldehydes as starting …
Number of citations: 37 pubs.acs.org
TM Potewar - 2008 - dspace.ncl.res.in
… Aminobenazaldehyde 30 on treatment with methylacetoacetate 31 in the IL, 1-nbutylimidazolium tetrafluoroborate ([Hbim]BF4) at 100 C afforded methyl 2methylquinoline-3-carboxylate …
Number of citations: 0 dspace.ncl.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.